Home > Products > Screening Compounds P117551 > 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide - 477494-22-7

2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Catalog Number: EVT-2882581
CAS Number: 477494-22-7
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cycloheptathiophene-3-carboxamide derivatives are a class of heterocyclic compounds characterized by a cycloheptathiophene core with a carboxamide substituent at the 3-position. These compounds have shown potential in various biological applications, particularly as inhibitors of HIV-1 ribonuclease H (RNase H) [, , ] and as potential anticancer agents [].

Synthesis Analysis

Several methods for synthesizing cycloheptathiophene-3-carboxamide derivatives have been reported. One common approach involves a Gewald reaction as a key step [, ]. This reaction typically involves condensing a ketone (like cycloheptanone) with an activated nitrile and elemental sulfur in the presence of a base, leading to the formation of the thiophene ring. Subsequent modifications of the resulting scaffold, such as amide bond formation or introduction of various substituents, can be achieved through established synthetic procedures.

a) As HIV-1 RNase H inhibitors:

Studies suggest that certain cycloheptathiophene-3-carboxamide derivatives, like 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447) [], act as allosteric inhibitors of HIV-1 RNase H [, , ]. These compounds are believed to bind to a site distinct from the enzyme's active site, affecting its catalytic activity by inducing conformational changes []. Specifically, they interact with the p51 thumb subdomain of the HIV-1 reverse transcriptase, potentially disrupting the enzyme's interaction with the RNA/DNA hybrid substrate [, ].

a) Antiviral Agents:

Cycloheptathiophene-3-carboxamide derivatives have shown promise as inhibitors of HIV-1 RNase H, a key enzyme involved in the replication of the HIV virus [, , ]. These compounds represent a potential new class of anti-HIV drugs that could offer a novel mechanism of action compared to existing therapies.

2-(3,4-Dihydroxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 33)

  • Compound Description: This compound, identified as "compound 33" in the research, exhibits inhibitory activity against HIV-1 Ribonuclease H (RNase H) with an IC50 value in the nanomolar range. [] Mechanistic studies suggest it acts as a selective allosteric inhibitor of RNase H. []

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447)

  • Compound Description: This vinylogous urea, designated as NSC727447, demonstrates inhibitory activity against the RNase H activity of HIV-1 and HIV-2 reverse transcriptase (RT). [, ] It exhibits a mechanism of action distinct from active site, divalent metal-chelating inhibitors. []

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

  • Compound Description: This compound exhibits moderate cytotoxic activity against the breast cancer cell line MCF7. []

Properties

CAS Number

477494-22-7

Product Name

2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

IUPAC Name

2-[(2-phenoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5

InChI

InChI=1S/C23H22N2O3S/c24-21(26)20-17-12-5-2-6-14-19(17)29-23(20)25-22(27)16-11-7-8-13-18(16)28-15-9-3-1-4-10-15/h1,3-4,7-11,13H,2,5-6,12,14H2,(H2,24,26)(H,25,27)

InChI Key

CEEWFOBTAAMHFQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.